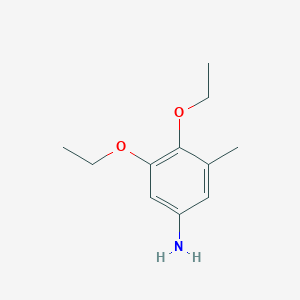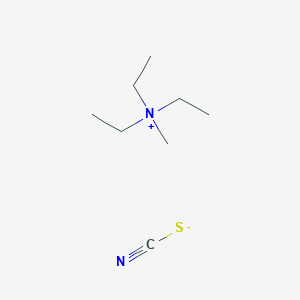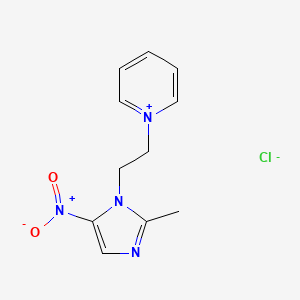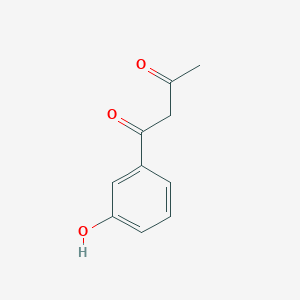
3,4-Diphenyloxolan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenyloxolan-2-ol: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a hydroxyl group (-OH) attached to the second carbon of the oxolane ring and two phenyl groups attached to the third and fourth carbons. The presence of these phenyl groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Diphenyloxolan-2-ol involves the reaction of phenylacetaldehyde with phenylmagnesium bromide (a Grignard reagent) followed by cyclization. The reaction typically proceeds as follows:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition to Phenylacetaldehyde: The Grignard reagent is then added to phenylacetaldehyde, resulting in the formation of an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions: 3,4-Diphenyloxolan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry: 3,4-Diphenyloxolan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Diphenyloxolan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
相似化合物的比较
2,3-Diphenyloxirane: Another cyclic ether with phenyl groups, but with an epoxide ring instead of an oxolane ring.
3,4-Diphenylfuran: A similar compound with an oxygen atom in a five-membered ring but with a different arrangement of double bonds.
Uniqueness: 3,4-Diphenyloxolan-2-ol is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group on the oxolane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
| 92541-00-9 | |
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
3,4-diphenyloxolan-2-ol |
InChI |
InChI=1S/C16H16O2/c17-16-15(13-9-5-2-6-10-13)14(11-18-16)12-7-3-1-4-8-12/h1-10,14-17H,11H2 |
InChI 键 |
HIOJYKSBBXTHOA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(O1)O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)

![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)




